molecular formula C20H22N2O2 B11199378 N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenylbutanamide

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenylbutanamide

Cat. No.: B11199378
M. Wt: 322.4 g/mol
InChI Key: OMJRIFLARLNIMX-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenylbutanamide is a synthetic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenylbutanamide typically involves the condensation of 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenylbutanamide is unique due to its specific structural features, such as the presence of a phenylbutanamide moiety attached to the quinoline core

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-phenylbutanamide

InChI

InChI=1S/C20H22N2O2/c1-22-18-12-11-17(14-16(18)10-13-20(22)24)21-19(23)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,11-12,14H,5,8-10,13H2,1H3,(H,21,23)

InChI Key

OMJRIFLARLNIMX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CCCC3=CC=CC=C3

Origin of Product

United States

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